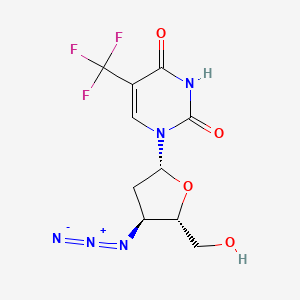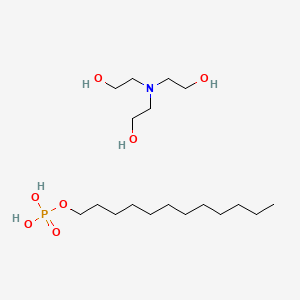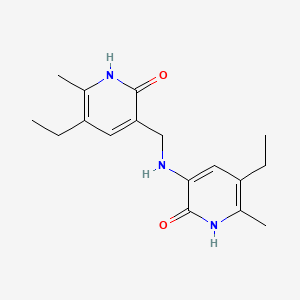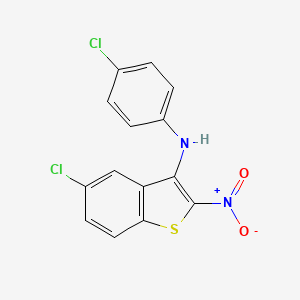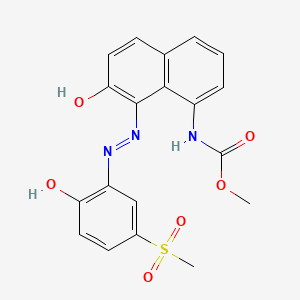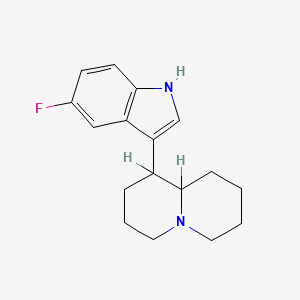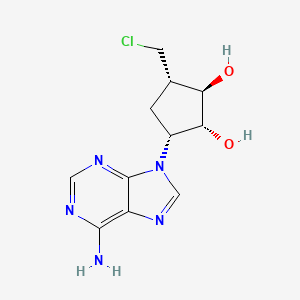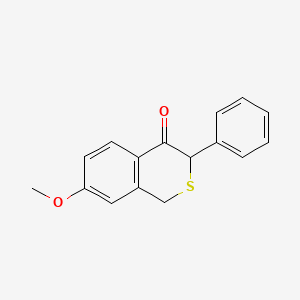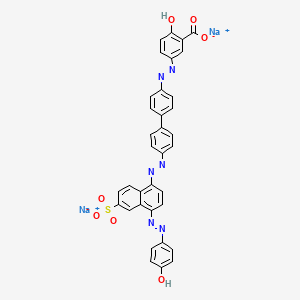
Disodium 2-hydroxy-5-((4'-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability, vivid colors, and versatility in applications ranging from textiles to biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the formation of the desired azo linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various consumer products.
Mecanismo De Acción
The mechanism by which Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate exerts its effects involves the interaction of its azo groups with specific molecular targets. The compound can form stable complexes with metal ions, which can enhance its staining properties. Additionally, the presence of sulfonic acid groups increases its solubility in water, making it suitable for various aqueous applications.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone
- [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,4′-bis[2-[5-[2-[5-(aminosulfonyl)-2-hydroxyphenyl]diazenyl]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt
Uniqueness
Disodium 2-hydroxy-5-((4’-((4-((4-hydroxyphenyl)azo)-6-sulfo-1-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)benzoate stands out due to its unique combination of azo groups and sulfonic acid functionalities, which provide both vibrant color and high solubility. This makes it particularly valuable in applications requiring water-soluble dyes with strong staining capabilities.
Propiedades
Número CAS |
8003-50-7 |
|---|---|
Fórmula molecular |
C35H22N6Na2O7S |
Peso molecular |
716.6 g/mol |
Nombre IUPAC |
disodium;2-hydroxy-5-[[4-[4-[[4-[(4-hydroxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O7S.2Na/c42-27-12-9-25(10-13-27)38-41-33-17-16-32(29-15-14-28(20-30(29)33)49(46,47)48)40-37-24-7-3-22(4-8-24)21-1-5-23(6-2-21)36-39-26-11-18-34(43)31(19-26)35(44)45;;/h1-20,42-43H,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clave InChI |
PBBWETGKSYXOAZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)O)S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


